

An In-depth Technical Guide to 1-Hydroxy-5-methylpyrazin-2-one

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Compound of Interest

Compound Name: 1-Hydroxy-5-methylpyrazin-2-one

CAS No.: 105985-14-6

Cat. No.: B020283

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Abstract

This technical guide provides a comprehensive overview of **1-Hydroxy-5-methylpyrazin-2-one** (CAS: 20721-17-9), a heterocyclic organic compound with the chemical formula $C_5H_6N_2O$. As a member of the pyrazine class, which is prevalent in pharmaceuticals and flavor chemistry, this molecule holds potential for further investigation in drug discovery and materials science. [1][2] This document details its physicochemical properties, outlines synthetic strategies, discusses its spectroscopic characteristics, and explores its potential biological activities based on the broader family of pyrazine derivatives. Due to a notable lack of specific experimental data in the public domain for this particular compound, this guide also provides robust, generalized experimental protocols for its synthesis, characterization, and biological evaluation to empower researchers in their scientific endeavors.

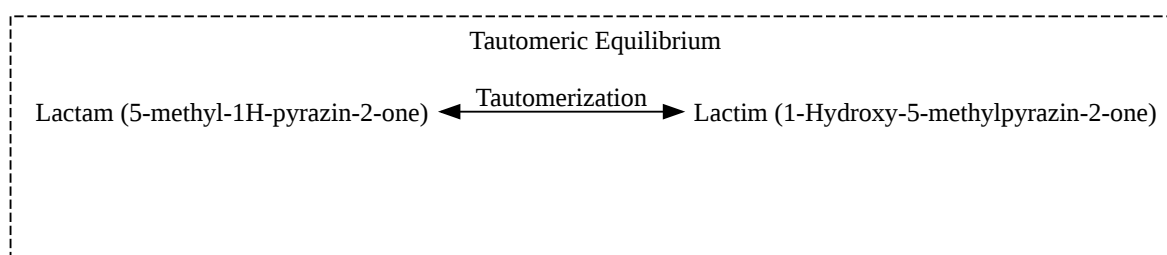
Introduction and Molecular Overview

1-Hydroxy-5-methylpyrazin-2-one, also known by its tautomeric form 5-methylpyrazin-2(1H)-one, is a substituted pyrazine.[1] The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.[3] This structural motif is a key component

in numerous biologically significant molecules, including approved pharmaceuticals, and is of considerable interest for its diverse pharmacological activities, which include antimicrobial and anticancer properties.[1][4]

The formal name for this compound is 5-methyl-1H-pyrazin-2-one, as per IUPAC nomenclature. [3] It exists in a tautomeric equilibrium between the lactam (pyrazinone) and lactim (hydroxypyrazine) forms, with the pyrazinone form generally being more stable.

Molecular Structure:



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Caption: Tautomeric forms of C₅H₆N₂O.

Physicochemical Properties

A summary of the key physicochemical properties for **1-Hydroxy-5-methylpyrazin-2-one** is presented in Table 1. These parameters are fundamental for its handling, formulation, and application in various research and development settings.

Property	Value	Source
CAS Number	20721-17-9	[3]
Molecular Formula	C ₅ H ₆ N ₂ O	[3]
Molecular Weight	110.11 g/mol	[3]
IUPAC Name	5-methyl-1H-pyrazin-2-one	[3]
Synonyms	2-Hydroxy-5-methylpyrazine, 5-Methyl-2(1H)-pyrazone	[3]
Melting Point	68-69 °C	[1]
Boiling Point	376.2 °C at 760 mmHg (Predicted)	[1]
Density	1.22 g/cm ³ (Predicted)	[1]
Monoisotopic Mass	110.04801 Da	[1]
XlogP (Predicted)	-0.3	[1]

Table 1: Physicochemical Properties of **1-Hydroxy-5-methylpyrazin-2-one**.

Synthesis of 1-Hydroxy-5-methylpyrazin-2-one

While a variety of methods exist for the synthesis of the 2(1H)-pyrazinone core from acyclic precursors, a detailed, experimentally validated protocol for **1-Hydroxy-5-methylpyrazin-2-one** is not readily available in peer-reviewed literature.[2][5] One of the most common and adaptable strategies involves the condensation of an α -amino acid amide with a 1,2-dicarbonyl compound.[5]

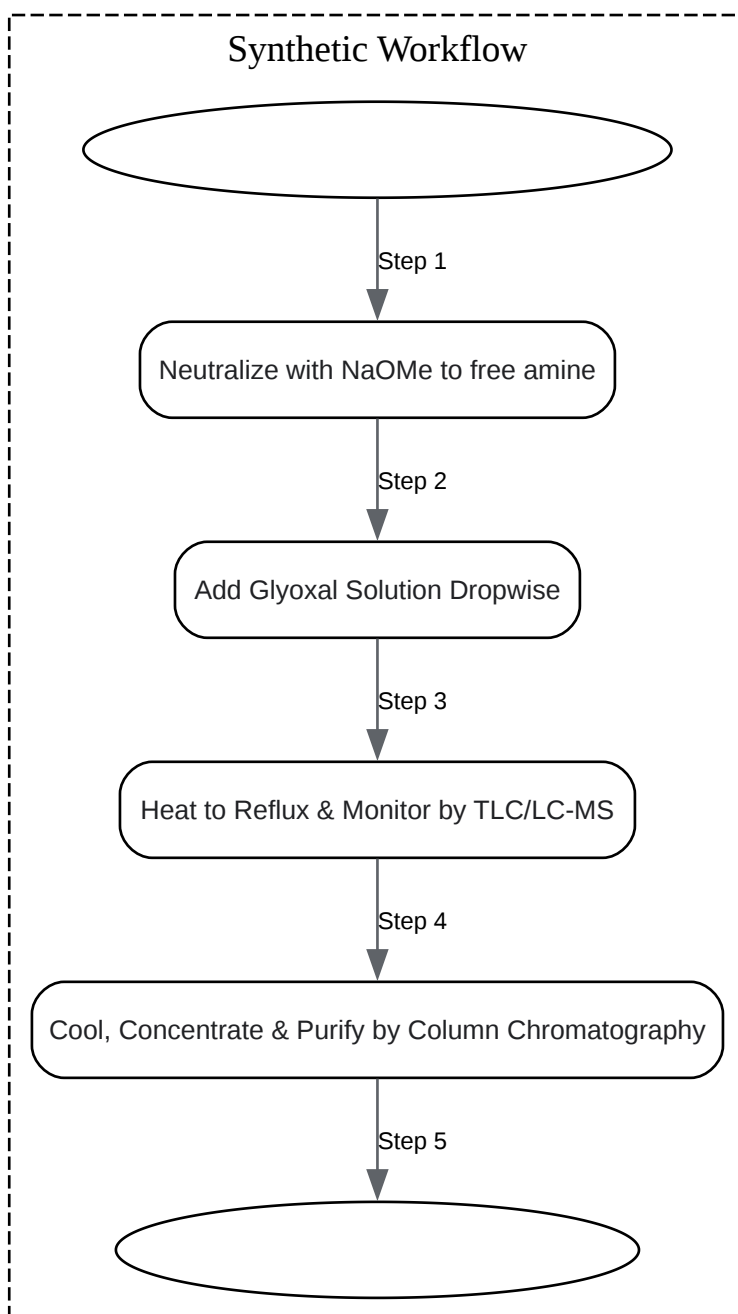
Below is an illustrative, generalized protocol adapted from established pyrazinone syntheses that can serve as a starting point for the preparation of the target molecule.

Illustrative Synthetic Protocol: Condensation of Alaninamide with Glyoxal

This protocol describes a plausible route to 5-methyl-1H-pyrazin-2-one through the condensation of alaninamide hydrochloride with glyoxal.

Experimental Protocol:

- **Reactant Preparation:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve alaninamide hydrochloride (1 equivalent) in a suitable solvent such as methanol or a methanol/water mixture.
- **pH Adjustment:** Neutralize the alaninamide hydrochloride solution by the dropwise addition of a base, for example, a solution of sodium methoxide in methanol or aqueous sodium hydroxide, until a neutral pH is achieved. This is a critical step to liberate the free amine for reaction.
- **Condensation Reaction:** To the stirred solution of free alaninamide, add an aqueous solution of glyoxal (1 equivalent) dropwise at room temperature.
- **Reaction Monitoring:** The reaction mixture is then heated to reflux. Progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up and Isolation:** Upon completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-methyl-1H-pyrazin-2-one.



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Caption: Generalized workflow for the synthesis of 5-methyl-1H-pyrazin-2-one.

Spectroscopic Characterization

Definitive experimental spectroscopic data for **1-Hydroxy-5-methylpyrazin-2-one** is not widely published.[1] However, predicted data can provide valuable insights for its characterization. The

following tables summarize predicted ^1H and ^{13}C NMR chemical shifts and predicted mass-to-charge ratios for various adducts in mass spectrometry.

Predicted Nuclear Magnetic Resonance (NMR) Data

The predicted NMR data is based on the analysis of structurally related pyrazine and pyridine derivatives.

Protons	Predicted Chemical Shift (δ , ppm) (in DMSO- d_6)	Multiplicity
H-3	7.5 - 7.7	Singlet
H-6	7.8 - 8.0	Singlet
-CH ₃	2.2 - 2.4	Singlet
-OH	10.0 - 12.0	Broad Singlet

Table 2: Predicted ^1H NMR Data for **1-Hydroxy-5-methylpyrazin-2-one**.

Carbon Atom	Predicted Chemical Shift (δ , ppm) (in DMSO- d_6)
C-2	155 - 160
C-3	125 - 130
C-5	140 - 145
C-6	130 - 135
-CH ₃	20 - 25

Table 3: Predicted ^{13}C NMR Data for **1-Hydroxy-5-methylpyrazin-2-one**.

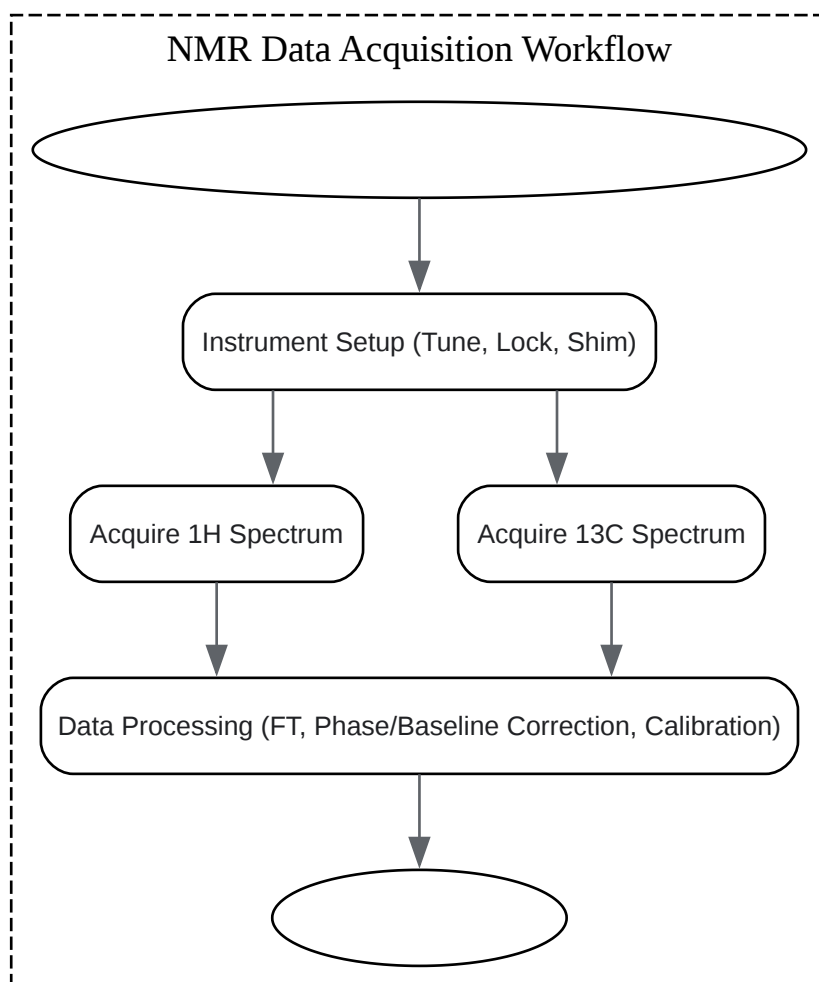
Protocol for NMR Data Acquisition

This section provides a standard protocol for acquiring ^1H and ^{13}C NMR spectra.

Experimental Protocol:

- Sample Preparation:
 - Accurately weigh 10-20 mg of high-purity **1-Hydroxy-5-methylpyrazin-2-one**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a clean vial.
 - Transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup (400 MHz or higher spectrometer):
 - Tune and match the probe for both ^1H and ^{13}C nuclei.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: ~16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Spectral Width: ~220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.

- Number of Scans: 1024-4096.
- Data Processing:
 - Apply Fourier transform to the Free Induction Decays (FIDs).
 - Perform phase and baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: $\delta = 2.50$ ppm for ¹H, $\delta = 39.52$ ppm for ¹³C).



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Caption: Workflow for NMR spectral analysis.

Potential Biological and Pharmacological Activity

While specific biological activity studies on **1-Hydroxy-5-methylpyrazin-2-one** are limited, the broader class of pyrazine derivatives has been extensively investigated for its pharmacological potential.^[1]

- **Antimicrobial Activity:** Pyrazine derivatives have been reported to possess both antibacterial and antifungal properties.^[1]
- **Anticancer Activity:** Numerous studies have demonstrated the cytotoxic effects of various pyrazine derivatives against a range of cancer cell lines, indicating their potential as scaffolds for the development of novel anticancer agents.^{[1][4]}
- **Kinase Inhibition:** The 2(1H)-pyrazinone heterocycle is recognized as a motif that can fulfill the structural requirements for ATP-competitive inhibition of protein kinases, which are key targets in cancer therapy.^[4]

General Protocol for Antimicrobial Susceptibility Testing

A standard method to evaluate the potential antimicrobial activity is the microbroth dilution method.

Experimental Protocol:

- **Preparation of Inoculum:** Prepare a standardized suspension of the target microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*) in a suitable broth (e.g., Mueller-Hinton Broth).
- **Compound Dilution:** Prepare serial two-fold dilutions of **1-Hydroxy-5-methylpyrazin-2-one** in the broth within a 96-well microtiter plate.
- **Inoculation:** Inoculate each well with the standardized microorganism suspension. Include positive (microorganism only) and negative (broth only) controls.
- **Incubation:** Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
- **Determination of MIC:** The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the

microorganism.

Analytical Methodologies

Accurate quantification of **1-Hydroxy-5-methylpyrazin-2-one** is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for its analysis.

HPLC-UV Method

Instrumentation:

- HPLC system with a UV-Vis detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).

Chromatographic Conditions:

- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 270 nm.
- Injection Volume: 10 μ L.

Sample Preparation:

- Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
- Filter the sample through a 0.45 μ m syringe filter before injection.

Calibration:

- Prepare a series of calibration standards of the reference compound in the mobile phase.
- Construct a calibration curve by plotting the peak area against the concentration.

GC-MS Method

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Capillary column suitable for polar compounds (e.g., DB-WAX).

Chromatographic and Spectrometric Conditions:

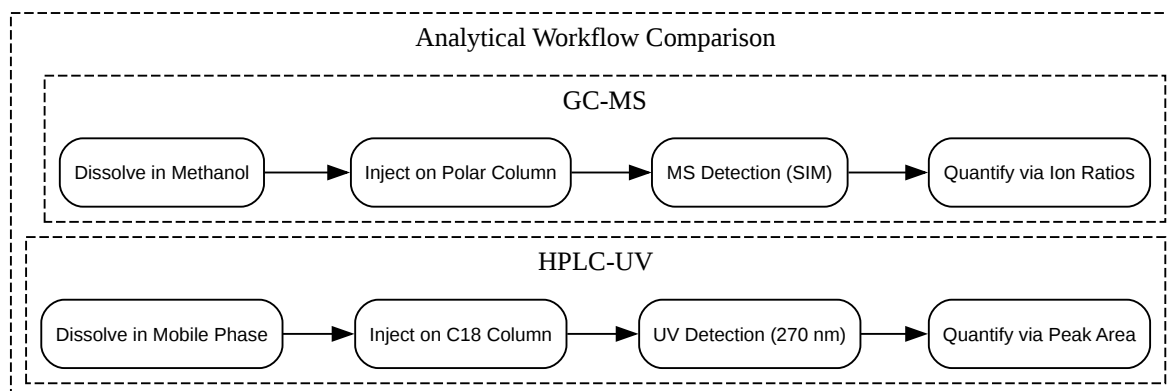
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at 60 °C (hold for 1 min), ramp to 240 °C at 10 °C/min.
- Carrier Gas: Helium.
- Ion Source Temperature: 230 °C.
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions.

Sample Preparation:

- Dissolve the sample in a suitable solvent (e.g., methanol) to a known concentration.
- An internal standard may be added for improved quantitation.

Calibration:

- Prepare calibration standards containing a fixed amount of internal standard and varying concentrations of the analyte.
- Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.



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Caption: Comparative workflows for HPLC-UV and GC-MS analysis.

Conclusion

1-Hydroxy-5-methylpyrazin-2-one is a pyrazine derivative with potential for further exploration in medicinal chemistry and other scientific fields. This guide has consolidated the available information on its chemical and physical properties. While a significant gap in specific, publicly available experimental data for its synthesis, spectroscopic characterization, and biological activity exists, this document provides a framework of generalized, robust protocols to enable researchers to generate this critical data. The provided analytical methods offer a solid foundation for the accurate quantification of this compound. Further research is warranted to fully elucidate the synthetic pathways, definitively characterize the molecule, and explore its potential pharmacological applications.

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